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Compound of Interest

Compound Name: 4-ethynyltetrahydro-2H-thiopyran

Cat. No.: B1529891 Get Quote

Foreword: In the landscape of drug discovery and materials science, the precise structural

elucidation of novel heterocyclic compounds is a cornerstone of progress. 4-
Ethynyltetrahydro-2H-thiopyran is a molecule of interest, combining a saturated sulfur-

containing heterocycle with a reactive terminal alkyne functionality. As of the latest literature

review, a complete, published experimental spectroscopic dataset for this specific compound is

not readily available. This guide, therefore, serves as a predictive framework and a practical

manual for researchers. By leveraging established principles of spectroscopic analysis and

drawing upon data from analogous structures, we will construct a detailed, anticipated

spectroscopic profile for 4-ethynyltetrahydro-2H-thiopyran. This document is designed to

empower researchers to identify, characterize, and confirm the synthesis of this molecule with

confidence.

Molecular Structure and Numbering
A clear understanding of the molecular geometry is fundamental to interpreting its

spectroscopic output. The structure and IUPAC numbering for 4-ethynyltetrahydro-2H-
thiopyran are presented below. This numbering scheme will be used consistently throughout

this guide for spectral assignments.

Caption: Molecular structure and numbering of 4-ethynyltetrahydro-2H-thiopyran.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1529891?utm_src=pdf-interest
https://www.benchchem.com/product/b1529891?utm_src=pdf-body
https://www.benchchem.com/product/b1529891?utm_src=pdf-body
https://www.benchchem.com/product/b1529891?utm_src=pdf-body
https://www.benchchem.com/product/b1529891?utm_src=pdf-body
https://www.benchchem.com/product/b1529891?utm_src=pdf-body
https://www.benchchem.com/product/b1529891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra will provide a unique fingerprint for

4-ethynyltetrahydro-2H-thiopyran, confirming the connectivity and chemical environment of

every atom.

Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a

novel liquid compound like the title molecule.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show five distinct signals corresponding to the

different proton environments in the molecule. The symmetry of the thiopyran ring is broken by

the ethynyl substituent at the C4 position, making the axial and equatorial protons at C2/C6

and C3/C5 diastereotopic and thus chemically non-equivalent.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration
Rationale for

Prediction

H8 (≡C-H) ~2.0 - 2.5 Triplet (t) 1H

The acetylenic

proton typically

resonates in this

region.[1][2][3][4]

[5] It will be split

into a triplet by

the two adjacent

protons on C7,

though this is a

four-bond

coupling (⁴J) and

may be a sharp

singlet if the

coupling is not

resolved.

H2ax, H6ax ~2.6 - 2.8 Multiplet (m) 2H

Protons alpha to

the sulfur atom

are deshielded.

Axial protons are

typically slightly

upfield of

equatorial

protons in similar

ring systems.

H2eq, H6eq ~2.8 - 3.0 Multiplet (m) 2H

Equatorial

protons alpha to

the sulfur are

deshielded and

expected to be

downfield of their

axial

counterparts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alkynes-nmr
https://www.chegg.com/homework-help/questions-and-answers/expected-chemical-shift-proton-terminal-alkyne-sp-c-h-1-h-nmr-spectrum-25-ppm-75-ppm-10-pp-q202060656
http://www.orgchemboulder.com/Spectroscopy/nmrtheory/protonchemshift.shtml
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://m.youtube.com/watch?v=73ldBGIkLEQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H3ax, H5ax ~1.8 - 2.0 Multiplet (m) 2H

Axial protons

beta to the sulfur

atom.

H3eq, H5eq ~2.0 - 2.2 Multiplet (m) 2H

Equatorial

protons beta to

the sulfur atom.

H4 ~2.5 - 2.7 Multiplet (m) 1H

The methine

proton at the

point of

substitution is

expected to be in

a complex

environment,

coupled to the

adjacent axial

and equatorial

protons.

Note on Multiplicity: The protons on the thiopyran ring will exhibit complex second-order

coupling (geminal and vicinal), resulting in multiplets that may be difficult to interpret without

advanced 2D NMR experiments like COSY and HSQC.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The broadband proton-decoupled ¹³C NMR spectrum is predicted to show five signals,

corresponding to the five chemically distinct carbon environments.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale for Prediction

C7 (≡C-C) ~80 - 85

The sp-hybridized carbon

attached to the ring is

deshielded compared to the

terminal alkyne carbon.[1][6]

C8 (≡C-H) ~70 - 75
The terminal sp-hybridized

carbon of the alkyne.[1][6][7]

C2, C6 ~28 - 32
Carbons alpha to the sulfur

atom in a saturated ring.

C3, C5 ~25 - 29
Saturated sp³ carbons beta to

the sulfur atom.

C4 ~30 - 35

The methine carbon bearing

the ethynyl substituent. Its

chemical shift will be

influenced by the substituent

effect of the alkyne.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying specific functional groups within a molecule. For 4-
ethynyltetrahydro-2H-thiopyran, the terminal alkyne group provides two highly characteristic

absorption bands that are crucial for its identification.

Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of

liquid samples.

Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal.

This accounts for absorptions from atmospheric CO₂ and water vapor.

Sample Application: Place a single drop of the purified liquid compound directly onto the ATR

crystal.
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Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Predicted Characteristic IR Absorption Bands
The IR spectrum will be dominated by C-H stretching vibrations, but the key diagnostic peaks

are those associated with the alkyne.
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Wavenumber (cm⁻¹) Vibration Type Intensity
Significance and

Rationale

~3300 ≡C-H Stretch Strong, Sharp

This is a highly

characteristic and

reliable band for a

terminal alkyne.[8][9]

[10] Its sharp nature

distinguishes it from

the broad O-H stretch

of alcohols.

2950 - 2850 C(sp³)-H Stretch Strong

These absorptions

arise from the C-H

bonds of the

methylene and

methine groups on the

thiopyran ring.

~2120 C≡C Stretch Weak to Medium

The carbon-carbon

triple bond stretch is

another key diagnostic

peak.[8][9] It appears

in a relatively "quiet"

region of the spectrum

where few other

functional groups

absorb.

~1450 CH₂ Scissoring Medium

Bending vibration

characteristic of the

methylene groups in

the ring.

700 - 610 ≡C-H Bend Strong, Broad The out-of-plane

bending vibration for

the terminal alkyne C-

H bond provides

further confirmation of
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this functional group.

[8]

~750 - 600 C-S Stretch Weak

The carbon-sulfur

bond stretch is often

weak and falls within

the fingerprint region,

making it less

diagnostically useful

than the alkyne

signals.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a

compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) MS
Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or

dichloromethane) into the instrument via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a

radical cation (M⁺•).

Acceleration & Mass Analysis: The positively charged ions are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-

charge ratio (m/z).

Detection: Ions are detected, and the signal is processed to generate a mass spectrum,

which plots relative abundance against m/z.

Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum will show a molecular ion peak corresponding to the exact mass of the

molecule, along with several fragment ions resulting from predictable bond cleavages. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecular formula is C₇H₁₀S, with a molecular weight of approximately 126.22 g/mol .

Alkyne-based Fragmentation

Ring-based Fragmentation

[C₇H₁₀S]⁺•
m/z = 126

(Molecular Ion)

[C₇H₉S]⁺
m/z = 125

(M-1)

- •H [C₅H₉S]⁺
m/z = 101

- C₂H (Ethyne loss)

[C₄H₅]⁺
m/z = 53

Ring Cleavage

[C₃H₃]⁺
m/z = 39

- C₂H₄S (Thioethene loss)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-ethynyltetrahydro-2H-thiopyran in EI-

MS.
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m/z Value Proposed Fragment Formation Pathway Rationale

126 [C₇H₁₀S]⁺• Molecular Ion (M⁺•)

The intact radical

cation of the parent

molecule.

125 [C₇H₉S]⁺
Loss of a hydrogen

radical (-•H)

A very common

fragmentation for

terminal alkynes is the

loss of the acidic

acetylenic hydrogen,

leading to a stable M-

1 peak.[11][12]

101 [C₅H₉S]⁺
Loss of ethyne (-

C₂H₂)

Alpha-cleavage at the

C4 position, expelling

the ethynyl group as a

neutral radical,

followed by loss of a

hydrogen.

87 [C₄H₇S]⁺ Ring fragmentation

Cleavage of the C-S

and C-C bonds in the

ring can lead to the

formation of a stable

thio-substituted

fragment.

39 [C₃H₃]⁺ Propargyl cation

A characteristic

fragment for terminal

alkynes, resulting from

cleavage beta to the

triple bond.[11]

Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of

4-ethynyltetrahydro-2H-thiopyran. The structural identity of this compound can be confidently

confirmed by observing the following key signals:
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¹H NMR: A signal around 2.0-2.5 ppm for the acetylenic proton.

¹³C NMR: Two signals in the 70-85 ppm range characteristic of the alkyne carbons.

IR: A sharp, strong absorption band around 3300 cm⁻¹ (≡C-H stretch) and a weaker band

near 2120 cm⁻¹ (C≡C stretch).

MS: A molecular ion at m/z 126 and a prominent M-1 fragment at m/z 125.

By following the outlined experimental protocols and comparing the acquired data to these

predicted values, researchers can effectively validate their synthesis and proceed with further

investigations into the applications of this promising heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Alkynes | OpenOChem Learn [learn.openochem.org]

2. Solved What is the expected chemical shift for the proton of | Chegg.com [chegg.com]

3. Chemical Shifts: Proton [orgchemboulder.com]

4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

5. m.youtube.com [m.youtube.com]

6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

7. bhu.ac.in [bhu.ac.in]

8. orgchemboulder.com [orgchemboulder.com]

9. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold
@CUNY [cuny.manifoldapp.org]

10. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

11. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

12. youtube.com [youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1529891?utm_src=pdf-custom-synthesis
https://learn.openochem.org/learn/nmr-ir-uv-and-ms/hnmr/alkynes-nmr
https://www.chegg.com/homework-help/questions-and-answers/expected-chemical-shift-proton-terminal-alkyne-sp-c-h-1-h-nmr-spectrum-25-ppm-75-ppm-10-pp-q202060656
http://www.orgchemboulder.com/Spectroscopy/nmrtheory/protonchemshift.shtml
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://m.youtube.com/watch?v=73ldBGIkLEQ
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://cuny.manifoldapp.org/read/organic-chemistry-i/section/8f5edf44-d31e-4c59-9aac-106feb1f4782
https://cuny.manifoldapp.org/read/organic-chemistry-i/section/8f5edf44-d31e-4c59-9aac-106feb1f4782
https://www.jove.com/science-education/v/13034/ir-frequency-region-alkyne-and-nitrile-stretching
https://www.jove.com/science-education/v/13045/mass-spectrometry-alkyne-fragmentation
https://www.youtube.com/watch?v=hCQrRNw5FG8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Technical Guide to the Predicted Spectroscopic
Profile of 4-Ethynyltetrahydro-2H-thiopyran]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1529891#spectroscopic-data-nmr-ir-ms-of-4-
ethynyltetrahydro-2h-thiopyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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